2-Pentilidenciclohexan-1-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

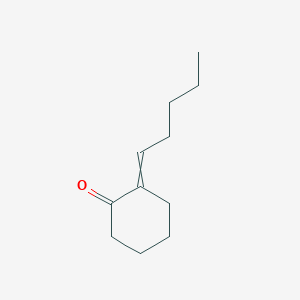

2-Pentylidenecyclohexan-1-one is an organic compound with the molecular formula C11H18O. It is also known by other names such as 2-pentylidenecyclohexanone and cyclohexanone, 2-pentylidene-. This compound is characterized by a cyclohexanone ring with a pentylidene substituent at the second position. It is a colorless oil that is slightly soluble in chloroform and methanol .

Aplicaciones Científicas De Investigación

2-Pentylidenecyclohexan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the fragrance industry due to its pleasant odor and as a precursor for the synthesis of other fragrance chemicals .

Métodos De Preparación

The synthesis of 2-pentylidenecyclohexan-1-one typically involves the aldol condensation of cyclohexanone with pentanal. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include heating the mixture to a temperature of around 60-70°C for several hours. The product is then purified by distillation or recrystallization .

Industrial production methods for 2-pentylidenecyclohexan-1-one are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure consistent product quality .

Análisis De Reacciones Químicas

2-Pentylidenecyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction of 2-pentylidenecyclohexan-1-one can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pentylidene group can be replaced by other substituents under appropriate conditions

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mecanismo De Acción

The mechanism of action of 2-pentylidenecyclohexan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

2-Pentylidenecyclohexan-1-one can be compared with other similar compounds such as:

Cyclohexanone: Lacks the pentylidene substituent and has different chemical properties and reactivity.

2-Methylidenecyclohexan-1-one: Similar structure but with a methylidene group instead of a pentylidene group, leading to different chemical behavior.

2-Ethylidenecyclohexan-1-one: Contains an ethylidene group, resulting in variations in reactivity and applications .

The uniqueness of 2-pentylidenecyclohexan-1-one lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications.

Actividad Biológica

2-Pentylidenecyclohexan-1-one, a compound with the molecular formula C12H18O, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-pentylidenecyclohexan-1-one features a cyclohexanone core with a pentylidene substituent. The compound is characterized by its unique structural features that influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H18O |

| Molecular Weight | 178.27 g/mol |

| IUPAC Name | 2-Pentylidenecyclohexan-1-one |

The biological activity of 2-pentylidenecyclohexan-1-one is attributed to its interaction with various molecular targets. Research indicates that it may exert effects through the following mechanisms:

- Antimicrobial Activity : The compound has shown promising antimicrobial properties against a range of pathogens, suggesting its potential use in treating infections.

- Antioxidant Properties : Studies indicate that 2-pentylidenecyclohexan-1-one may act as an antioxidant, mitigating oxidative stress in biological systems.

- Anti-inflammatory Effects : Preliminary research suggests that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

Antimicrobial Efficacy

A study conducted on the antimicrobial activity of 2-pentylidenecyclohexan-1-one revealed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.

| Organism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound exhibits stronger activity against Staphylococcus aureus compared to other tested organisms.

Antioxidant Activity

The antioxidant capacity of 2-pentylidenecyclohexan-1-one was evaluated using the DPPH radical scavenging assay. The compound demonstrated a significant ability to scavenge free radicals, with an IC50 value of 50 µg/mL, indicating moderate antioxidant potential.

Anti-inflammatory Effects

In vitro studies have shown that 2-pentylidenecyclohexan-1-one can inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharides (LPS). The compound reduced NO levels significantly at concentrations ranging from 10 to 100 µM, suggesting anti-inflammatory properties.

Case Study 1: Antimicrobial Activity Assessment

A recent publication assessed the antimicrobial efficacy of various compounds, including 2-pentylidenecyclohexan-1-one. The study highlighted its potential as a lead compound for developing new antibiotics, particularly against resistant strains of bacteria.

Case Study 2: Antioxidant Mechanisms

Another research article focused on the antioxidant mechanisms of 2-pentylidenecyclohexan-1-one. The findings indicated that the compound could enhance cellular defense mechanisms against oxidative damage, making it a candidate for further exploration in neuroprotective therapies.

Propiedades

Número CAS |

25677-40-1 |

|---|---|

Fórmula molecular |

C11H18O |

Peso molecular |

166.26 g/mol |

Nombre IUPAC |

(2Z)-2-pentylidenecyclohexan-1-one |

InChI |

InChI=1S/C11H18O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h7H,2-6,8-9H2,1H3/b10-7- |

Clave InChI |

KTETXLGRNPACFS-YFHOEESVSA-N |

SMILES |

CCCCC=C1CCCCC1=O |

SMILES isomérico |

CCCC/C=C\1/CCCCC1=O |

SMILES canónico |

CCCCC=C1CCCCC1=O |

Key on ui other cas no. |

25677-40-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.